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molecular formula C9H4ClF3N2O2 B8400585 6-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

6-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8400585
M. Wt: 264.59 g/mol
InChI Key: PPUXVVNAXCUECE-UHFFFAOYSA-N
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Patent
US05852016

Procedure details

A mixture of 1,2-diamino-4-chloro-5-trifluoromethylbenzene (13.4 g, 63.6 mmol) and diethyl oxalate (100 ml) was heated at reflux under nitrogen with stirring for 5 h. After being cooled, the solid which formed was filtered off and washed well with ether to afford a pale orange solid (14.5 g, 86%).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([Cl:12])=[CH:4][C:3]=1[NH2:13].[C:14](OCC)(=[O:20])[C:15](OCC)=[O:16]>>[Cl:12][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[C:8]([F:9])([F:10])[F:11])[NH:1][C:15](=[O:16])[C:14](=[O:20])[NH:13]2

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)C(F)(F)F)Cl)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C2NC(C(NC2=CC1C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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